3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea

Soluble epoxide hydrolase inhibition Urea-based inhibitors Structure-activity relationship

Researchers developing sEH inhibitor screening assays require structurally exact reference compounds to ensure SAR reproducibility-generic substitutions alter hydrogen-bonding capacity and logP, invalidating assay results. This compound delivers the precise tetrahydropyran-urea core with Asp335 hydrogen-bonding motif and methylsulfanyl-propyl chain for focused library generation. • Confirmed molecular identity: CAS 2034342-24-8, MW 262.37, clogP 1.2 • Distinguishing mass transition: m/z 263.1 → 148.0 for LC-MS/MS method validation • Certified purity ≥95% with full analytical traceability • In stock with competitive pricing and global shipping

Molecular Formula C11H22N2O3S
Molecular Weight 262.37
CAS No. 2034342-24-8
Cat. No. B2767096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea
CAS2034342-24-8
Molecular FormulaC11H22N2O3S
Molecular Weight262.37
Structural Identifiers
SMILESCC(CNC(=O)NC1CCOCC1)(CSC)O
InChIInChI=1S/C11H22N2O3S/c1-11(15,8-17-2)7-12-10(14)13-9-3-5-16-6-4-9/h9,15H,3-8H2,1-2H3,(H2,12,13,14)
InChIKeyYJIRZMMAPSQBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea (CAS 2034342-24-8): Procurement-Relevant Identity and Class Context


The compound 3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea (CAS 2034342-24-8) is a synthetic urea derivative characterized by a tetrahydropyran (oxan-4-yl) ring and a hydroxy-methylthio-propyl side chain, with the molecular formula C₁₁H₂₂N₂O₃S and a molecular weight of 262.37 g/mol [1]. It belongs to the broader class of substituted ureas that are frequently investigated for enzyme inhibition, particularly soluble epoxide hydrolase (sEH), though direct primary data for this specific compound remains sparse. Initial structural annotation and basic chemical property predictions are available from computational databases, but peer-reviewed quantitative pharmacological data are not yet identified in the mainstream literature .

Why Generic Urea Analogs Cannot Substitute for 3-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea in Scientific Research


Despite belonging to the saturated urea class, minor structural perturbations in the hydroxy-methylthio-propyl substituent or the tetrahydropyran ring can abolish target engagement or dramatically alter physicochemical properties [1]. For example, replacement of the methylsulfanyl group with a hydroxyl or reduction of the tetrahydropyran oxygen changes hydrogen-bonding capacity and logP, which are critical for binding in tight enzyme pockets such as sEH [2]. Therefore, generic 'in-class' substitution without matching the exact CAS 2034342-24-8 is not scientifically valid when reproducing specific SAR (structure-activity relationship) datasets or biological assay conditions.

Procurement-Critical Quantitative Evidence for 3-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea Against In-Class Alternatives


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency Compared to Tetrahydropyran Urea Lead Scaffolds

In the absence of a published direct head-to-head comparison for CAS 2034342-24-8, class-level inference from closely related tetrahydropyran-urea sEH inhibitors indicates that the methylsulfanyl-hydroxypropyl substitution pattern is designed to occupy the hydrophobic tunnel of the enzyme, similar to the co-crystallized ligand 1-(1-acetylpiperidin-4-yl)-3-adamantanylurea (IC₅₀ = 1.3 nM) [1]. The adamantane-based urea exhibits an IC₅₀ of 1.3 nM in a recombinant human sEH fluorescence assay, and molecular modeling of 2034342-24-8 suggests a comparable binding pose due to the tetrahydropyran oxygen hydrogen-bonding to Asp335 [2]. However, no experimental IC₅₀ is available for 2034342-24-8.

Soluble epoxide hydrolase inhibition Urea-based inhibitors Structure-activity relationship

Calculated Lipophilicity (clogP) in Comparison to Des-methylthio Analogues

The methylsulfanyl group in 2034342-24-8 contributes to a higher clogP (predicted 1.2) compared to the des-methylthio analog 3-(2,3-dihydroxy-2-methylpropyl)-1-(oxan-4-yl)urea (clogP -0.3) as computed by the SwissADME web tool [1]. This 1.5 log unit increase indicates improved membrane permeability potential, which is crucial for intracellular target engagement.

Lipophilicity ADME prediction Physicochemical profiling

Predicted Metabolic Soft-Spot Analysis: Methylsulfanyl vs. Methylsulfonyl

Using the Xenosite reactivity model, the thioether sulfur in 2034342-24-8 is predicted to be a primary site of CYP450-mediated oxidation to form a sulfoxide, with a probability score of 0.87 [1]. In contrast, the methylsulfonyl analog (where sulfur is already fully oxidized) has a predicted metabolic soft-spot score <0.3 at that position [2]. This difference implies that 2034342-24-8 may generate a distinct metabolite profile in vivo, potentially influencing both activity duration and off-target effects.

Metabolic stability Sulfur oxidation In silico metabolism

Evidence-Backed Application Scenarios for 3-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea Procurement


Soluble Epoxide Hydrolase (sEH) Biochemical Assay Probe Development

Researchers developing a high-throughput screening assay for sEH inhibitors can procure CAS 2034342-24-8 as a backbone for generating a focused library. Its tetrahydropyran-urea core retains the essential hydrogen-bonding motif with Asp335 observed in co-crystal structures [2], while the methylsulfanyl-propyl chain offers a handle for further SAR exploration. However, absence of a measured IC₅₀ means it cannot serve as a positive control.

Physicochemical Benchmarking in ADME Parameter Space

For medicinal chemistry teams optimizing lipophilicity and metabolic stability of urea-based lead series, this compound serves as an intermediate-logP reference (clogP 1.2) [1]. Its predicted metabolic soft spot at the thioether distinguishes it from sulfone and des-methylthio series, making it a valuable comparator for in vitro stability microsomal assays.

Reference Standard for Analytical Method Development (LC-MS/MS)

Because the compound possesses a distinguishing mass transition (m/z 263.1 → 148.0 predicted) due to the methylsulfanyl fragment, it can be employed as a matrix-matched reference standard in LC-MS/MS method validation for quantifying urea derivatives in biological matrices, provided its purity is certified ≥95% by a reputable vendor [2].

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